oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate
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Overview
Description
Oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate is a complex organic compound that features a benzoxaborole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate likely involves multiple steps, including the formation of the benzoxaborole core and subsequent functionalization. Typical synthetic routes may include:
Formation of Benzoxaborole Core: This can be achieved through cyclization reactions involving boronic acids and ortho-substituted phenols.
Functionalization: Introduction of the oxan-4-ylmethyl and amino acid moieties through esterification and amidation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the benzoxaborole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: Potential therapeutic applications, particularly as enzyme inhibitors or antimicrobial agents.
Industry: Use in the synthesis of complex organic molecules or materials.
Mechanism of Action
The mechanism by which oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate exerts its effects would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The benzoxaborole moiety can interact with active sites of enzymes, inhibiting their activity.
Molecular Pathways: Involvement in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxaborole Derivatives: Compounds with similar benzoxaborole cores, such as tavaborole and crisaborole.
Amino Acid Esters: Compounds with similar amino acid ester functionalities.
Uniqueness
Oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28BNO6 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H28BNO6/c1-12(2)18(20(24)27-10-14-6-8-26-9-7-14)22-19(23)16-5-4-15-11-28-21(25)17(15)13(16)3/h4-5,12,14,18,25H,6-11H2,1-3H3,(H,22,23)/t18-/m0/s1 |
InChI Key |
MCKPYEQRZUCJKI-SFHVURJKSA-N |
Isomeric SMILES |
B1(C2=C(CO1)C=CC(=C2C)C(=O)N[C@@H](C(C)C)C(=O)OCC3CCOCC3)O |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)C(=O)NC(C(C)C)C(=O)OCC3CCOCC3)O |
Origin of Product |
United States |
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